molecular formula C16H14N2O3S2 B2394825 4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 326618-55-7

4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2394825
CAS RN: 326618-55-7
M. Wt: 346.42
InChI Key: AOTHJQYZBACJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, commonly known as BMTB, is a synthetic compound that has shown potential as a therapeutic agent for various diseases. BMTB belongs to the family of benzothiazole compounds, which have been extensively studied for their biological and pharmacological activities. In

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

This compound has been investigated for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme involved in inflammation, and inhibiting it can have therapeutic implications for conditions such as pain, inflammation, and cancer. Notably, compound 11b demonstrated potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134. Additionally, it exhibited good anti-inflammatory activity and minimal ulcerogenic liability .

Anti-Inflammatory and Analgesic Properties

Apart from COX-2 inhibition, this compound has shown anti-inflammatory and analgesic effects. These properties make it relevant for managing pain and inflammation-related disorders .

Antifungal Activity

Compound 5d, a derivative of this compound, exhibited prominent antifungal activity against various fungi. Its broad-spectrum bioactivity suggests potential applications in controlling fungal infections .

properties

IUPAC Name

4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-3-5-11(6-4-10)15(19)18-16-17-13-8-7-12(23(2,20)21)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTHJQYZBACJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.